

Technical Support Center: G143A Mutation in Cytochrome b and Orysastrobin Resistance

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Compound of Interest		
Compound Name:	Orysastrobin	
Cat. No.:	B033976	Get Quote

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments related to the G143A mutation in the cytochrome b gene and its association with **Orysastrobin** resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is the relationship between the G143A mutation in the cytochrome b gene and **Orysastrobin** resistance?

A1: **Orysastrobin** is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome b complex (also known as complex III) in the mitochondrial respiratory chain of fungi, inhibiting ATP production.[1] The G143A mutation is a specific point mutation in the cytochrome b gene (cytb) that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This single amino acid change significantly reduces the binding affinity of QoI fungicides, including **Orysastrobin**, to the target site, thereby conferring a high level of resistance.[1]

Q2: How significant is the resistance conferred by the G143A mutation to **Orysastrobin**?

A2: The G143A mutation is known to confer a high level of resistance to QoI fungicides. Resistance factors (RF), which are the ratio of the EC50 value of a resistant strain to that of a sensitive (wild-type) strain, are typically greater than 100 for pathogens carrying the G143A







mutation.[2] **Orysastrobin** belongs to the FRAC (Fungicide Resistance Action Committee) Code 11 group of fungicides, and there is a high risk of cross-resistance among all members of this group in pathogens with the G143A mutation.[2]

Q3: Are there other mutations in the cytochrome b gene that can cause resistance to **Orysastrobin**?

A3: Yes, other mutations in the cytochrome b gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been associated with resistance to QoI fungicides. However, these mutations generally confer low to moderate levels of resistance compared to the high-level resistance conferred by the G143A mutation.

Q4: What is the mechanism of resistance conferred by the G143A mutation?

A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket in the cytochrome b protein. This change sterically hinders the binding of **Orysastrobin** and other QoI fungicides, preventing them from inhibiting the electron transport chain and ATP synthesis.

Q5: Is the G143A mutation the only mechanism of resistance to **Orysastrobin**?

A5: While the G143A mutation is the most common and significant mechanism of target-site resistance to QoI fungicides, other non-target-site mechanisms, such as increased efflux pump activity or the activation of alternative respiration pathways, may also contribute to reduced sensitivity. However, the G143A mutation is considered the primary driver of high-level field resistance.

II. Quantitative Data Summary

The following table summarizes the expected resistance levels associated with the G143A mutation.



Parameter	Wild-Type (No Mutation)	G143A Mutant	Reference
Orysastrobin Sensitivity	Sensitive	Highly Resistant	[2][3]
Typical EC50 Range for Qols (e.g., Azoxystrobin)	< 0.1 μg/mL	> 10 μg/mL	[4][5]
Resistance Factor (RF)	1	> 100	[2]

EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth. Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate.

III. Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.

A. Phenotypic Assay: Determining Orysastrobin EC50 Values

This protocol outlines the determination of the 50% effective concentration (EC50) of **Orysastrobin** for a fungal isolate using a mycelial growth assay on fungicide-amended agar.

- Prepare Fungicide Stock Solution: Dissolve Orysastrobin in a suitable solvent (e.g., DMSO)
 to create a high-concentration stock solution (e.g., 10 mg/mL).
- Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (PDA) and cool it to 50-55°C. Add the **Orysastrobin** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 μg/mL). Pour the amended PDA into petri dishes.



- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a pure fungal culture onto the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached approximately 80% of the plate diameter.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each Orysastrobin concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Troubleshooting Guide: Phenotypic Assay

Problem	Possible Cause(s)	Solution(s)
No fungal growth on control plates	- Inoculum is not viable Incubation conditions are incorrect.	- Use a fresh, actively growing culture for inoculation Verify and optimize incubation temperature and duration.
Inconsistent growth across replicates	- Inconsistent mycelial plug size Uneven distribution of fungicide in the media.	- Use a sterile cork borer for consistent plug size Ensure thorough mixing of the fungicide stock in the molten agar before pouring plates.
Precipitation of fungicide in the media	- Fungicide is not fully dissolved in the stock solution Exceeded the solubility limit of the fungicide in the media.	- Ensure the stock solution is fully dissolved before adding to the media Check the solubility of Orysastrobin in the chosen solvent and agar.
Difficulty in determining EC50 due to very high or low resistance	- The range of fungicide concentrations is not appropriate.	- Adjust the concentration range to bracket the expected EC50 value. For highly resistant isolates, higher concentrations will be needed.



B. Genotypic Assay 1: PCR-RFLP for G143A Detection

This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect the G143A mutation. The principle is that the G to A mutation creates or abolishes a restriction site for a specific enzyme. For the G143A mutation (GGT to GCT), the enzyme Satl (or its isoschizomer Fnu4HI) is commonly used as it recognizes the sequence GCNGC, which is present in the mutant allele.

- DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
- PCR Amplification:
 - Design primers to amplify a fragment of the cytb gene containing the codon for amino acid
 143.
 - Perform PCR using a standard protocol. A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
 - Cycling conditions generally consist of an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
- Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
- Restriction Digestion:
 - Set up a restriction digest reaction containing the PCR product, the appropriate restriction enzyme buffer, and the Satl (or Fnu4HI) restriction enzyme.
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete digestion.
- Gel Electrophoresis:
 - Run the digested PCR products on a high-resolution agarose gel.



- Include undigested PCR product as a control.
- Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
- Interpretation of Results:
 - Wild-Type (G143): The PCR product will not be digested by SatI, resulting in a single band corresponding to the size of the undigested PCR product.
 - Resistant Mutant (A143): The PCR product will be digested by Satl into two smaller fragments.
 - Heteroplasmy (presence of both alleles): Three bands will be visible: the undigested fragment and the two smaller digested fragments.

Troubleshooting Guide: PCR-RFLP



Problem	Possible Cause(s)	Solution(s)
No PCR product	- Poor quality or quantity of DNA PCR inhibitors present Incorrect annealing temperature.	- Re-extract DNA and check its quality and concentration Dilute the DNA template to reduce inhibitor concentration Optimize the annealing temperature using a gradient PCR.
Multiple bands in the undigested PCR product	- Non-specific primer binding.	- Increase the annealing temperature Redesign primers for higher specificity.
Incomplete or partial digestion	- Insufficient enzyme or incubation time Enzyme activity is low PCR buffer components are inhibiting the enzyme.	- Increase the amount of enzyme and/or the incubation time Check the expiration date and storage of the enzyme Purify the PCR product before digestion.
No digestion of a known mutant sample	- The mutation does not create the expected restriction site Incorrect restriction enzyme used.	- Sequence the PCR product to confirm the mutation Verify that the correct restriction enzyme for the specific mutation is being used.

C. Genotypic Assay 2: Allele-Specific PCR (AS-PCR) for G143A Detection

AS-PCR uses primers designed to specifically amplify either the wild-type or the mutant allele. This method is often faster than PCR-RFLP as it does not require a post-PCR digestion step.

- DNA Extraction: Extract high-quality genomic DNA.
- Primer Design:



- Design a common reverse primer.
- Design two forward primers:
 - Wild-Type Specific Primer: The 3'-end of this primer will match the wild-type (GGT) sequence at codon 143.
 - Mutant-Specific Primer: The 3'-end of this primer will match the mutant (GCT) sequence at codon 143.
- To enhance specificity, an additional mismatch can be introduced at the third or fourth base from the 3'-end of the allele-specific primers.
- PCR Amplification:
 - Set up two separate PCR reactions for each DNA sample.
 - Reaction 1: Common reverse primer + Wild-type specific forward primer.
 - Reaction 2: Common reverse primer + Mutant-specific forward primer.
 - Perform PCR with optimized cycling conditions, particularly the annealing temperature, to ensure high specificity.
- Gel Electrophoresis:
 - Run the products of both PCR reactions on an agarose gel.
- Interpretation of Results:
 - Wild-Type (G143): A band will be present only in the reaction with the wild-type specific primer.
 - Resistant Mutant (A143): A band will be present only in the reaction with the mutantspecific primer.
 - Heteroplasmy: Bands will be present in both reactions.

Troubleshooting Guide: Allele-Specific PCR



Problem	Possible Cause(s)	Solution(s)
No amplification in either reaction for a known positive sample	- General PCR failure (see PCR-RFLP troubleshooting).	- Follow general PCR troubleshooting steps.
Amplification in both reactions for a known homozygous sample (non-specific amplification)	- Annealing temperature is too low Primer design is not specific enough.	- Increase the annealing temperature in small increments Redesign allelespecific primers, possibly introducing an additional mismatch.
Faint or no amplification of the correct allele	- Suboptimal PCR conditions Poor primer efficiency.	- Optimize MgCl2 concentration and primer concentrations Redesign primers for better amplification efficiency.

D. Genotypic Assay 3: Loop-Mediated Isothermal Amplification (LAMP) for G143A Detection

LAMP is a rapid and highly specific method for DNA amplification that occurs at a constant temperature, eliminating the need for a thermal cycler.

- DNA Extraction: Extract genomic DNA. Crude extraction methods can often be used.
- Primer Design: Design a set of 4 to 6 primers that recognize 6 to 8 distinct regions of the target DNA sequence spanning the G143A mutation site. Specific software is typically used for LAMP primer design. The primers will be designed to specifically amplify either the wildtype or the mutant sequence.
- LAMP Reaction:
 - Combine the DNA template, LAMP primers, Bst DNA polymerase (with strand displacement activity), and dNTPs in a reaction tube.



- Incubate at a constant temperature (e.g., 60-65°C) for a set time (e.g., 30-60 minutes).
- Detection of Amplification:
 - Amplification can be detected in real-time by measuring the increase in turbidity or fluorescence (using an intercalating dye).
 - Alternatively, endpoint detection can be performed by visualizing the reaction products on an agarose gel or by a color change using dyes like hydroxynaphthol blue (HNB).
- Interpretation of Results:

 Positive amplification (indicated by turbidity, fluorescence, or color change) in the reaction with the mutant-specific primers indicates the presence of the G143A mutation.

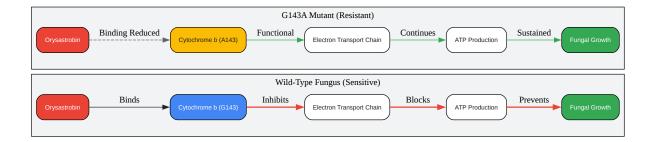
Troubleshooting Guide: LAMP Assay

Problem	Possible Cause(s)	Solution(s)
No amplification	- Incorrect incubation temperature Inactive enzyme Poor primer design.	- Optimize the incubation temperature Check the enzyme's activity and storage conditions Redesign and test new sets of LAMP primers.
Non-specific amplification in the no-template control	- Primer-dimer formation Contamination.	- Optimize primer concentrations Ensure a clean workspace and use filter tips to prevent contamination.
Inconsistent results	- Pipetting errors Inconsistent sample quality.	- Be precise with pipetting, especially with the small volumes used in LAMP reactions Standardize the DNA extraction method.

IV. Visualizations



Mechanism of Orysastrobin Action and Resistance

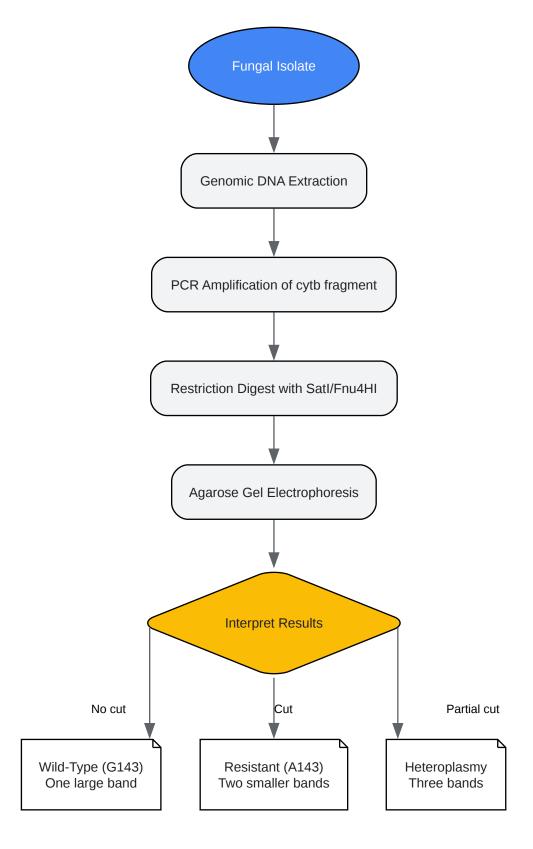


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Caption: Mechanism of Orysastrobin action and G143A-mediated resistance.

Experimental Workflow for G143A Detection using PCR-RFLP



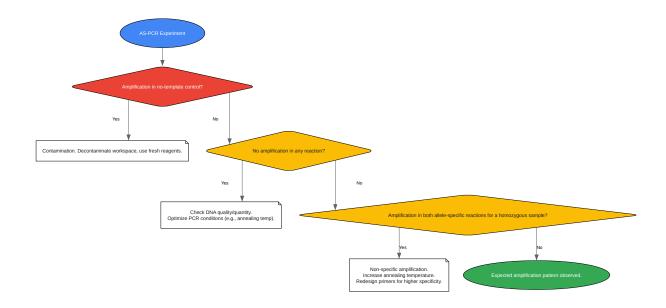


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Caption: Workflow for G143A mutation detection by PCR-RFLP.



Troubleshooting Logic for Allele-Specific PCR



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Caption: Troubleshooting decision tree for Allele-Specific PCR.



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References

- 1. primetech.co.jp [primetech.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach: Determining cyt b G143A Allele Frequency in Zymoseptoria tritici by Digital Droplet PCR PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici PMC [pmc.ncbi.nlm.nih.gov]
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